molecular formula C12H18N2O3 B11869739 1,1-Bis(2-hydroxyethyl)-3-(p-tolyl)urea

1,1-Bis(2-hydroxyethyl)-3-(p-tolyl)urea

Cat. No.: B11869739
M. Wt: 238.28 g/mol
InChI Key: OSPVEBMITPLPBZ-UHFFFAOYSA-N
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Description

1,1-Bis(2-hydroxyethyl)-3-(p-tolyl)urea is an organic compound that belongs to the class of ureas. Ureas are characterized by the presence of a carbonyl group attached to two amine groups. This particular compound features two hydroxyethyl groups and a p-tolyl group, which may impart unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Bis(2-hydroxyethyl)-3-(p-tolyl)urea typically involves the reaction of p-tolyl isocyanate with diethanolamine. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and yield. The use of catalysts and optimized reaction parameters can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

1,1-Bis(2-hydroxyethyl)-3-(p-tolyl)urea can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl groups can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The carbonyl group in the urea moiety can be reduced to form amines.

    Substitution: The hydroxyethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of ethers or amides.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: May serve as a building block for biologically active molecules.

    Medicine: Potential use in the development of pharmaceuticals.

    Industry: Utilized in the production of polymers and resins.

Mechanism of Action

The mechanism of action of 1,1-Bis(2-hydroxyethyl)-3-(p-tolyl)urea depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxyethyl groups can form hydrogen bonds, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1,1-Bis(2-hydroxyethyl)urea: Lacks the p-tolyl group, which may affect its reactivity and applications.

    3-(p-Tolyl)urea: Lacks the hydroxyethyl groups, resulting in different chemical properties.

Properties

Molecular Formula

C12H18N2O3

Molecular Weight

238.28 g/mol

IUPAC Name

1,1-bis(2-hydroxyethyl)-3-(4-methylphenyl)urea

InChI

InChI=1S/C12H18N2O3/c1-10-2-4-11(5-3-10)13-12(17)14(6-8-15)7-9-16/h2-5,15-16H,6-9H2,1H3,(H,13,17)

InChI Key

OSPVEBMITPLPBZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)N(CCO)CCO

Origin of Product

United States

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